N-[6-(Aminomethyl)pyridin-2-YL]propanamide
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[6-(aminomethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3,(H,11,12,13) |
InChI Key |
KQRRHDZPVWNYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]propanamide typically involves the reaction of 2-aminopyridine with a suitable acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives.
Scientific Research Applications
N-[6-(Aminomethyl)pyridin-2-YL]propanamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Substituent-Driven Bioactivity
Pharmacokinetic Implications
- Aminomethyl Group (Target Compound): Enhances aqueous solubility compared to the dimethyl and iodo substituents in ’s compound. This may improve oral bioavailability .
- Molecular Weight Differences : The compound’s high molecular weight (>500 g/mol) may limit blood-brain barrier penetration, whereas the target compound’s lower weight (~179 g/mol) aligns with CNS drug-like properties .
Biological Activity
N-[6-(Aminomethyl)pyridin-2-YL]propanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an aminomethyl group, which contributes to its biological activity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator, modulating the activity of these targets and influencing several biological pathways .
Key Mechanisms:
- Enzyme Inhibition: The compound has been studied as an enzyme inhibitor, particularly in relation to dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
- Receptor Modulation: It interacts with various receptors, potentially influencing signaling pathways related to pain perception and inflammation .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from similar structures showed significant cytotoxic effects against MCF-7 breast cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Pain Modulation
This compound has also been investigated for its potential as a pain modulator. In vivo studies have shown that it can antagonize TRPV1 receptors, which are involved in pain sensation. This suggests a potential application in pain management therapies .
Case Studies
- Dihydrofolate Reductase Inhibition : A study by Queener et al. evaluated the compound's efficacy as a lipophilic inhibitor of DHFR, highlighting its potential role in cancer treatment by disrupting folate metabolism necessary for DNA synthesis .
- TRPV1 Antagonism : Research into related pyridine derivatives indicated that modifications could enhance binding affinity to TRPV1 receptors, suggesting that this compound might be optimized for better analgesic properties .
Comparative Analysis
To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Q & A
Q. What are the common synthetic routes for N-[6-(Aminomethyl)pyridin-2-YL]propanamide, and how can reaction conditions be optimized for yield and purity?
Answer: Synthesis typically involves coupling a pyridine derivative with a propanamide group via amide bond formation. Key steps include:
- Protection/Deprotection: Use of protecting groups (e.g., phthalimido groups) for the aminomethyl moiety, followed by deprotection with hydrazine hydrate in ethanol under reflux .
- Solvent Optimization: Polar solvents (e.g., ethanol, DMF) enhance reaction efficiency. Temperature control (60–80°C) minimizes side reactions .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf values ~0.5–0.7 in ethyl acetate/hexane) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
Answer:
- IR Spectroscopy: Confirm amide bond formation via C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹ for primary amine) .
- NMR Analysis:
- Elemental Analysis: Validate stoichiometry (e.g., C: ~56%, H: ~6.5%, N: ~19%) .
Q. How can researchers address challenges in regioselective functionalization of the pyridine ring during synthesis?
Answer:
- Directing Groups: Utilize substituents (e.g., amino groups) to guide electrophilic substitution at the 6-position .
- Temperature Control: Lower temperatures (0–5°C) reduce undesired multi-substitution .
- Catalytic Strategies: Transition metal catalysts (e.g., Pd) enable selective cross-coupling reactions .
Advanced Research Questions
Q. How can the structural features of this compound be exploited in supramolecular chemistry for substrate recognition?
Answer: The compound’s pyridine amide groups and ethylene spacers facilitate:
- Hydrogen Bonding: Amide N–H and pyridine N act as donors/acceptors for dicarboxylic acid recognition .
- Crystal Engineering: Ethylene spacers enable flexibility in forming 1D/2D networks, enhancing host-guest interactions .
- Material Design: Co-crystallization with substrates (e.g., fumaric acid) creates porous frameworks for sensing or catalysis .
Q. How can computational chemistry be integrated with experimental approaches to optimize the synthesis and applications of this compound?
Answer:
- Reaction Path Searches: Quantum chemical calculations (DFT) predict transition states and intermediates to identify low-energy pathways .
- Machine Learning: Train models on reaction databases to optimize solvent, temperature, and catalyst combinations .
- Molecular Dynamics: Simulate intermolecular interactions to guide crystal engineering for specific substrates .
Q. In crystallographic studies of derivatives, how do intermolecular interactions influence crystal packing and material properties?
Answer:
- Hydrogen Bonds: Amide-amide and amide-pyridine interactions stabilize layered structures, affecting solubility and thermal stability .
- π-π Stacking: Pyridine ring stacking contributes to charge-transfer properties, relevant for optoelectronic materials .
- Void Analysis: Crystallographic data (e.g., CCDC entries) quantify pore sizes for applications in gas storage .
Q. When discrepancies arise between calculated and observed elemental analysis data, what methodological steps resolve inconsistencies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
